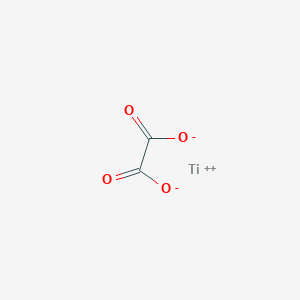
CID 156593762
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Barium stannate: is an oxide of barium and tin with the chemical formula BaSnO₃ . It is a wide band gap semiconductor with a perovskite crystal structure . Barium stannate is known for its remarkable dielectric, photovoltaic, optical, and electrical properties, making it a significant material for various applications such as catalyst support, protective coatings, sensors, capacitors, ceramics, solar cells, and photocatalysts .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Thermal Decomposition: Barium stannate can be prepared by the thermal decomposition of barium carbonate and tin tetrahydroxide.
Coprecipitation: Another method involves the coprecipitation of tin (II) chloride and [bis(salicylaldehydato) barium (II)] in the presence of tetramethylethylenediamine as a precipitating agent.
Industrial Production Methods: Industrial production of barium stannate typically involves large-scale thermal decomposition processes, where barium carbonate and tin tetrahydroxide are heated in industrial furnaces to produce barium stannate in bulk quantities .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Barium stannate can undergo oxidation reactions, where it reacts with oxygen to form various oxidized products.
Reduction: It can also undergo reduction reactions, where it is reduced by hydrogen or other reducing agents.
Substitution: Barium stannate can participate in substitution reactions, where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Oxygen gas or other oxidizing agents under high-temperature conditions.
Reduction: Hydrogen gas or other reducing agents under controlled temperature and pressure.
Substitution: Various reagents depending on the desired substitution, often under specific temperature and pressure conditions.
Major Products:
Oxidation: Formation of higher oxides of barium and tin.
Reduction: Formation of lower oxides or elemental forms of barium and tin.
Substitution: Formation of substituted barium stannate compounds with different properties.
Aplicaciones Científicas De Investigación
Chemistry: Barium stannate is used as a catalyst support and in photocatalytic applications due to its excellent dielectric and optical properties .
Biology and Medicine: While specific biological and medical applications are less common, its properties make it a potential candidate for biosensors and medical imaging devices.
Industry: Barium stannate is used in the production of capacitors, ceramics, and protective coatings. It is also employed in the development of gas sensors, particularly for detecting liquefied petroleum gas .
Mecanismo De Acción
The mechanism by which barium stannate exerts its effects is primarily related to its semiconductor properties. It can facilitate electron transport and participate in various redox reactions. The molecular targets and pathways involved include its interaction with oxygen and other gases, making it effective in gas sensing applications .
Comparación Con Compuestos Similares
Barium titanate (BaTiO₃): Another perovskite oxide with similar dielectric properties but different applications, primarily in capacitors and piezoelectric devices.
Strontium stannate (SrSnO₃): Similar structure and properties but with different thermal and electrical characteristics.
Calcium stannate (CaSnO₃): Similar properties but used in different applications due to its unique thermal stability.
Uniqueness: Barium stannate stands out due to its high electron mobility, excellent thermal stability, and high transparency, making it suitable for optoelectronic devices and gas sensors .
Propiedades
Fórmula molecular |
BaH2OSn |
|---|---|
Peso molecular |
274.05 g/mol |
InChI |
InChI=1S/Ba.H2O.Sn/h;1H2; |
Clave InChI |
DIYNUTGURFONQA-UHFFFAOYSA-N |
SMILES canónico |
O.[Sn].[Ba] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![B-[4-[[(4-Nitrophenyl)amino]carbonyl]phenyl]boronic acid](/img/structure/B12339605.png)


![N-[5-(2-methoxy-6-methylpyridin-3-yl)pyrazolidin-3-yl]-6-[(3R)-piperidin-3-yl]oxypyrazin-2-amine](/img/structure/B12339610.png)
![[(4-Bromophenyl)methylidene]hydrazine](/img/structure/B12339618.png)






